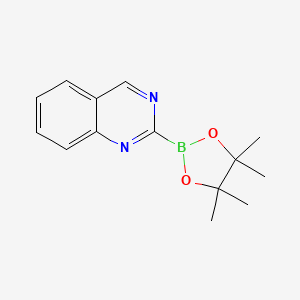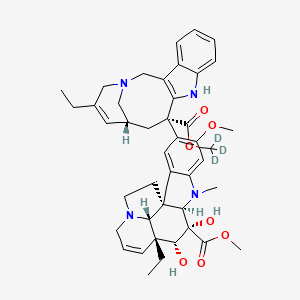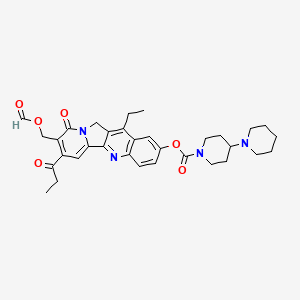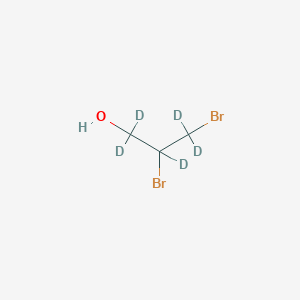
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a deuterated analog of 2,3-dibromo-1-propanol, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol can be synthesized through the bromination of deuterated propanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,3-dibromo-1-propanol, and by extension its deuterated analog, involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Deuterated alcohols, ethers, or amines.
Reduction: Deuterated propanol.
Oxidation: Deuterated aldehydes or carboxylic acids.
科学的研究の応用
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is used in various scientific research fields:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In the development of deuterated drugs with improved pharmacokinetic properties.
Industry: As an intermediate in the synthesis of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 2,3-dibromo-1-propan-1,1,2,3,3-d5-ol involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and pathways, providing insights into isotope effects and reaction dynamics .
類似化合物との比較
Similar Compounds
2,3-Dibromo-1-propanol: The non-deuterated analog.
1,3-Dibromopropane: A similar compound with bromine atoms at different positions.
2,3-Dichloro-1-propanol: A chlorinated analog with similar reactivity.
Uniqueness
2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions. The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the detailed analysis of reaction mechanisms .
特性
分子式 |
C3H6Br2O |
|---|---|
分子量 |
222.92 g/mol |
IUPAC名 |
2,3-dibromo-1,1,2,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
InChIキー |
QWVCIORZLNBIIC-UXXIZXEISA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)O |
正規SMILES |
C(C(CBr)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)

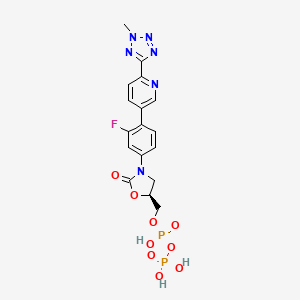
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
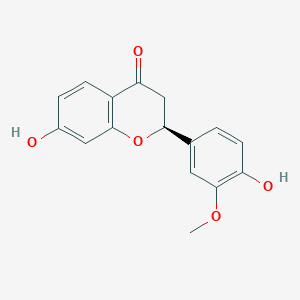



![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
